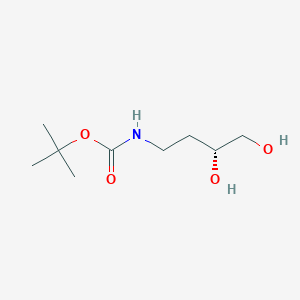

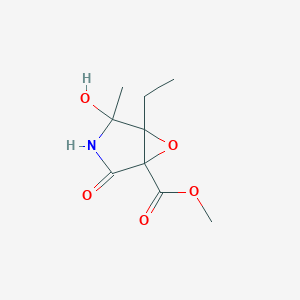

(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

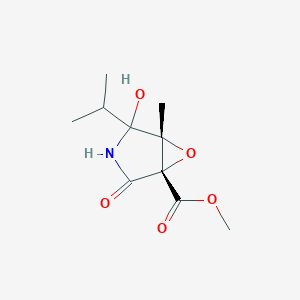

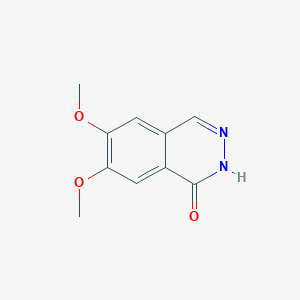

(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, commonly known as JNJ-7925476, is a synthetic compound that belongs to the class of nitrosamines. It is a potent and selective antagonist of the histamine H4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed on immune cells. The histamine H4 receptor has been implicated in various inflammatory and autoimmune diseases, making it a potential target for drug development.

Mecanismo De Acción

JNJ-7925476 acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. The histamine H4 receptor is a (R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine that is coupled to Gαi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels. Activation of the histamine H4 receptor has been shown to promote chemotaxis, degranulation, and cytokine production in immune cells. By blocking the histamine H4 receptor, JNJ-7925476 can inhibit these pro-inflammatory responses and reduce inflammation.

Efectos Bioquímicos Y Fisiológicos

JNJ-7925476 has been shown to inhibit histamine-induced chemotaxis and calcium mobilization in human eosinophils and mast cells, respectively. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13, in human T cells. In animal models of asthma and allergic rhinitis, JNJ-7925476 has been shown to reduce airway hyperresponsiveness, eosinophil infiltration, and cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

JNJ-7925476 is a potent and selective antagonist of the histamine H4 receptor, which makes it a valuable tool for studying the role of the histamine H4 receptor in immune cell function and inflammation. However, its potency and selectivity may also limit its use in certain experimental settings. For example, JNJ-7925476 may not be effective in blocking the histamine H4 receptor in species other than humans and rodents. Additionally, its long half-life and slow dissociation kinetics may complicate the interpretation of certain experiments.

Direcciones Futuras

There are several potential future directions for the development and use of JNJ-7925476. One direction is the exploration of its therapeutic potential in other inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Another direction is the investigation of its mechanism of action and its interaction with other signaling pathways in immune cells. Additionally, the development of more potent and selective histamine H4 receptor antagonists may improve the efficacy and specificity of JNJ-7925476 and other compounds in this class.

Métodos De Síntesis

JNJ-7925476 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group, followed by the nitrosation of the amine group, and then the removal of the protecting group to yield the final product. The synthesis has been optimized to produce JNJ-7925476 in high yield and purity.

Aplicaciones Científicas De Investigación

JNJ-7925476 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. The histamine H4 receptor has been shown to play a crucial role in the regulation of immune cell function, including the recruitment and activation of eosinophils, mast cells, and T cells. By blocking the histamine H4 receptor, JNJ-7925476 has the potential to modulate the immune response and reduce inflammation.

Propiedades

Número CAS |

153859-79-1 |

|---|---|

Nombre del producto |

(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |

Fórmula molecular |

C14H22N2O3 |

Peso molecular |

266.34 g/mol |

Nombre IUPAC |

N-butyl-N-[(2R)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |

InChI |

InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |

Clave InChI |

XYWVCWLMHPTNBV-CQSZACIVSA-N |

SMILES isomérico |

CCCCN(C[C@H](CO)OCC1=CC=CC=C1)N=O |

SMILES |

CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |

SMILES canónico |

CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)